2-(4-bromophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is an organic compound.
Physical Properties: It appears as colorless to pale yellow crystals and is soluble in organic solvents such as ethanol, acetone, and dichloromethane .
Chemical Formula: C10H11BrO3.
Molecular Weight: 259.1 g/mol.
Melting Point: 81-83°C.
Boiling Point: 326.5°C (predicted).
Preparation Methods
Synthetic Routes: The synthesis of this compound involves introducing a bromine atom onto a phenyl ring. One common method is the electrophilic bromination of 3,4-dimethoxyphenylacetone using bromine or a brominating agent.
Reaction Conditions: The reaction typically occurs in an appropriate solvent (e.g., dichloromethane) with sodium bromide or magnesium bromide as the brominating agent.
Industrial Production: While industrial-scale production methods may vary, the laboratory-scale synthesis provides a foundation for larger-scale processes.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including electrophilic substitution, reduction, and other transformations.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology and Medicine:
Industry: Employed in the preparation of hard coatings or films.
Mechanism of Action
- Unfortunately, specific details regarding its mechanism of action are scarce. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness requires a comparison with structurally related compounds
Similar Compounds: While not identical, related compounds include 3-(4-bromophenoxy)phenylacetamide and 3-(4-bromophenoxy)benzaldehyde .
Remember that this compound’s safety information should be handled with care, as it can be an eye irritant and skin sensitizer. Proper laboratory practices and safety precautions are essential during handling and storage.
Properties
Molecular Formula |
C18H16BrN3O4S |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C18H16BrN3O4S/c1-24-14-8-3-11(9-15(14)25-2)17-21-18(27-22-17)20-16(23)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,21,22,23) |
InChI Key |
COVWVGAONVQKAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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